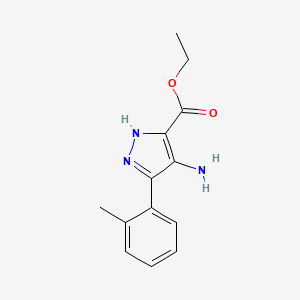
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester is a chemical compound with a complex structure. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester typically involves multi-step reactions. One common method includes the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the introduction of the carboxylic acid and amino groups through subsequent reactions. Industrial production methods may involve optimized reaction conditions and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-methylphenyl)-, ethyl ester can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-, ethyl ester: Similar structure but lacks the methyl group on the phenyl ring.
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-chlorophenyl)-, ethyl ester: Contains a chlorine atom instead of a methyl group. These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the 2-methylphenyl group in this compound may confer unique properties and activities compared to its analogs.
Properties
CAS No. |
91857-64-6 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl 4-amino-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(14)11(15-16-12)9-7-5-4-6-8(9)2/h4-7H,3,14H2,1-2H3,(H,15,16) |
InChI Key |
KPFHYILVRGPHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















